molecular formula C17H22N4 B14476774 Guanidine, N-cyclohexyl-N'-(2-methyl-4-quinolinyl)- CAS No. 72042-07-0

Guanidine, N-cyclohexyl-N'-(2-methyl-4-quinolinyl)-

Cat. No.: B14476774
CAS No.: 72042-07-0
M. Wt: 282.4 g/mol
InChI Key: FVFCSQUOANFPNP-UHFFFAOYSA-N
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Description

Guanidine, N-cyclohexyl-N’-(2-methyl-4-quinolinyl)- is a complex organic compound that features a guanidine group bonded to a cyclohexyl and a quinolinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, N-cyclohexyl-N’-(2-methyl-4-quinolinyl)- can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines. This one-pot synthesis provides efficient access to diverse guanidines with yields up to 81% under mild conditions . Another method involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines .

Industrial Production Methods

Industrial production of guanidine compounds often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts, Mukaiyama’s reagent, or other activating agents . These methods are scalable and can be optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-cyclohexyl-N’-(2-methyl-4-quinolinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the guanidine group into other functional groups.

    Reduction: Reducing agents can be used to modify the quinolinyl moiety or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the quinolinyl ring or the guanidine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl derivatives, while substitution reactions can introduce various functional groups onto the quinolinyl ring or the guanidine group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanidine, N-cyclohexyl-N’-(2-methyl-4-quinolinyl)- is unique due to its specific structural features, which include the combination of a cyclohexyl group and a quinolinyl moiety. This unique structure allows for specific interactions with molecular targets and provides distinct chemical reactivity compared to other guanidine derivatives .

Properties

IUPAC Name

2-cyclohexyl-1-(2-methylquinolin-4-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c1-12-11-16(14-9-5-6-10-15(14)19-12)21-17(18)20-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFCSQUOANFPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60222367
Record name Guanidine, N-cyclohexyl-N'-(2-methyl-4-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72042-07-0
Record name Guanidine, N-cyclohexyl-N'-(2-methyl-4-quinolinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072042070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, N-cyclohexyl-N'-(2-methyl-4-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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